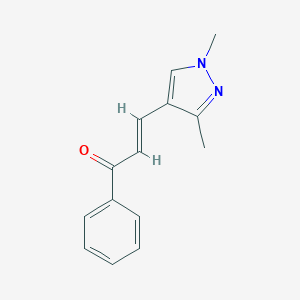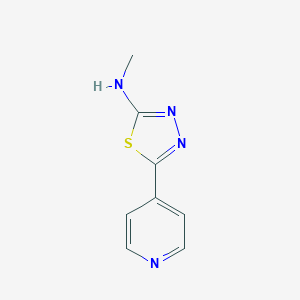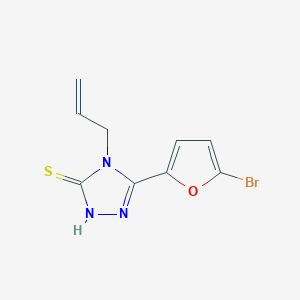
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is a chemical compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-4-yl)-propionic acid
- 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone
- 1,3,4-Oxadiazole derivatives containing a pyrazole moiety
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is unique due to its specific structural features and the presence of both pyrazole and propenone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27g/mol |
Nombre IUPAC |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-13(10-16(2)15-11)8-9-14(17)12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+ |
Clave InChI |
AAYYSLIYNKMBPH-CMDGGOBGSA-N |
SMILES isomérico |
CC1=NN(C=C1/C=C/C(=O)C2=CC=CC=C2)C |
SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=NN(C=C1C=CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456113.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B456115.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B456117.png)
![N-benzyl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456119.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]acrylamide](/img/structure/B456120.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B456121.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456122.png)

![N-(3-acetylphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B456128.png)
![Isopropyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456129.png)
![N-(2,5-dimethylphenyl)-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456132.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456135.png)

